molecular formula C11H14BrNO2 B027572 N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine CAS No. 497863-61-3

N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine

Cat. No.: B027572
CAS No.: 497863-61-3
M. Wt: 272.14 g/mol
InChI Key: YSHLGZYOYSZWIS-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine is a Schiff base derivative characterized by a 3-bromophenyl group linked via a methylene bridge to a 2,2-dimethoxyethanamine moiety. Its molecular formula is C₁₁H₁₄BrNO₂, with a molecular weight of 280.14 g/mol (calculated from and ). This compound is synthesized through the condensation of 2-bromo-3-methoxybenzaldehyde with 2,2-dimethoxyethanamine, followed by borohydride reduction to stabilize the imine intermediate .

Its structural features—meta-substituted bromine and dimethoxyethylamine—make it a subject of interest in organic synthesis and medicinal chemistry for probing electronic and steric effects in reactivity studies.

Properties

IUPAC Name

1-(3-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-4-3-5-10(12)6-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHLGZYOYSZWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN=CC1=CC(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629309
Record name (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497863-61-3
Record name (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Condensation Protocol

Reagents :

  • 2,2-Dimethoxyethanamine (1.0 equiv, 0.25 mol)

  • 3-Bromobenzaldehyde (1.0 equiv, 0.25 mol)

  • Dichloromethane (1 L)

  • Anhydrous MgSO₄ (40.3 mmol)

Procedure :

  • Combine 2,2-dimethoxyethanamine and 3-bromobenzaldehyde in dichloromethane under nitrogen.

  • Add MgSO₄ to the reaction mixture and stir at room temperature for 48 hours.

  • Filter the mixture to remove MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography (ethyl acetate/hexane, 60:40) to yield the title compound as a yellow oil.

Yield : 70–92% (depending on purification efficiency).

Acid-Catalyzed Method

Reagents :

  • 2,2-Dimethoxyethanamine (4.03 mmol)

  • 3-Bromobenzaldehyde (4.03 mmol)

  • Methanol (20 mL)

  • p-Toluenesulfonic acid (0.1 equiv)

Procedure :

  • Dissolve the amine and aldehyde in methanol.

  • Add p-toluenesulfonic acid and reflux at 65°C for 4 hours.

  • Cool the mixture, neutralize with saturated NaHCO₃, and extract with diethyl ether.

  • Dry the organic layer (Na₂SO₄), concentrate, and purify via silica gel chromatography.

Yield : 85–90%.

Reaction Optimization and Mechanistic Insights

Solvent Effects

SolventReaction Time (h)Yield (%)Purity (%)
Dichloromethane489298
Ethanol248895
Toluene727890

Polar solvents like ethanol accelerate the reaction due to improved solubility of intermediates, while toluene necessitates prolonged heating.

Catalytic Additives

AdditiveYield (%)Byproducts Observed
None70Hemiaminal (15%)
MgSO₄92None
p-TSA (0.1 equiv)90<5% hydrolysis

Dehydration agents (MgSO₄) outperform acid catalysts in minimizing hydrolysis.

Spectroscopic Characterization

¹H NMR Analysis

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.26Singlet6HOCH₃ (2,2-dimethoxy)
3.72–3.85Multiplet4HNCH₂CH(OCH₃)₂
7.35–7.60Multiplet3HAromatic H (C4, C5, C6)
7.85Singlet1HAromatic H (C2)
8.29Singlet1HCH=N

The imine proton (δ 8.29) appears as a sharp singlet, confirming successful Schiff base formation.

¹³C NMR Analysis

Chemical Shift (δ, ppm)Assignment
53.7, 53.9OCH₃
103.7CH(OCH₃)₂
123.5–134.2Aromatic carbons
168.2C=N

The C=N carbon at δ 168.2 corroborates imine linkage formation.

Applications in Heterocyclic Synthesis

This Schiff base serves as a precursor for oxabispidines, as demonstrated in the synthesis of (1R,2R,5S,8R)-benzyl-2-methoxy-8-phenyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate . Cyclization reactions with trifluoromethanesulfonic acid or other Brønsted acids yield bicyclic frameworks with high stereocontrol.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine has been identified as a compound with potential therapeutic applications, particularly in the treatment of diseases associated with bromodomain-containing proteins. These proteins are implicated in various diseases, including cancer and autoimmune disorders. The selective inhibition of bromodomains may offer a novel approach to treating these conditions. Studies have shown that compounds similar to this compound can selectively inhibit CBP/EP300 bromodomains, which are crucial for regulating gene expression related to these diseases .

Biological Activity:
Research indicates that derivatives of this compound exhibit significant biological activity. For instance, compounds derived from similar structures have shown promising antibacterial and antifungal properties. The synthesis of naphthoxazine derivatives from aminonaphthol and aldehydes has been reported to yield compounds with good activity against various microbial strains .

Synthetic Organic Chemistry

Synthesis and Transformation:
The synthesis of this compound typically involves the condensation of 3-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal under reflux conditions. This method allows for the formation of the desired product with good yields . The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in multicomponent reactions (MCRs) that have gained traction for their efficiency in generating diverse chemical libraries .

Multicomponent Reactions:
MCRs utilizing this compound can lead to the formation of various biologically active compounds. These reactions are advantageous due to their ability to create multiple bonds in a single step, thereby streamlining the synthetic process. The versatility of this compound allows it to participate in different reaction pathways that yield novel heterocycles and other complex structures .

Case Studies

Case Study 1: Anticancer Activity
A study explored the anticancer potential of a series of compounds derived from this compound. These compounds were tested against various cancer cell lines, showing significant inhibition of cell growth at low micromolar concentrations. The mechanism was linked to the selective targeting of bromodomain proteins involved in oncogenic signaling pathways .

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential therapeutic agent targeting bromodomain proteins linked to cancer and autoimmune disorders
Synthetic Organic ChemistryIntermediate in multicomponent reactions for synthesizing diverse organic compounds
Biological ActivityAntibacterial and antifungal properties demonstrated by derivatives
Case StudiesAnticancer activity against cell lines; antimicrobial efficacy against bacterial strains

Mechanism of Action

The mechanism of action of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Bromine Position: The meta-bromine in this compound creates a distinct electronic environment compared to para- or ortho-substituted analogs.
  • Ethylamine Chain Modifications: Replacing dimethoxy with diethoxy () increases hydrophobicity (LogP 3.28 vs. ~2.5 estimated for the dimethoxy compound), affecting solubility and membrane permeability. Dimethylaminoethyl chains () enhance basicity, influencing protonation states under physiological conditions .

Hazard Profiles

  • While direct toxicity data for the 3-bromo isomer is unavailable, its para analog () is classified as acutely toxic (H302) and irritating to skin/eyes (H315/H319), suggesting similar precautions are warranted .

Research Findings and Implications

  • Reactivity Studies : The dimethoxyethylamine group in this compound facilitates nucleophilic attacks at the imine carbon, enabling diverse functionalizations. Comparatively, diethoxy analogs () show reduced electrophilicity due to steric hindrance .
  • Pharmacological Potential: Compounds like N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide () demonstrate how heterocyclic systems (e.g., thiophene) enhance bioactivity over purely aromatic scaffolds, guiding drug design .

Biological Activity

N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C12H14BrNO2\text{C}_{12}\text{H}_{14}\text{Br}\text{N}\text{O}_{2}

Key Properties:

  • Molecular Weight: 284.15 g/mol
  • Melting Point: Data not widely available; further studies needed.
  • Solubility: Soluble in organic solvents such as methanol and chloroform.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation: The presence of the bromophenyl group may enhance binding affinity to neurotransmitter receptors.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives with similar structures have demonstrated significant antibacterial and antifungal activities against various strains. The incorporation of the bromophenyl moiety is believed to enhance these effects.

CompoundActivity TypeTested StrainsResults
This compoundAntibacterialE. coli, S. aureusInhibition zones observed
Related Compound AAntifungalC. albicansMIC = 8 µg/mL
Related Compound BAntiviralInfluenza virusIC50 = 15 µM

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cancer cell lines indicated that the compound exhibits selective cytotoxicity:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values: Approximately 20 µM for HeLa cells; 30 µM for MCF-7 cells.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer potential of this compound in vitro. The compound was tested against several cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The study concluded that the compound could serve as a lead for further development in anticancer therapies.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival under toxic conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine?

  • Methodology :

  • Bromination : Bromination of precursor compounds (e.g., phenyl-substituted ethanamines) using reagents like N-bromosuccinimide (NBS) or bromine in the presence of catalysts (e.g., FeCl₃ or AlCl₃). Reaction conditions (temperature: 0–25°C, solvent: dichloromethane or CCl₄) are critical for regioselectivity .
  • Schiff Base Formation : Condensation of 3-bromobenzaldehyde with 2,2-dimethoxyethanamine under reflux in ethanol, using molecular sieves or anhydrous MgSO₄ to drive imine formation. Purity is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, FeCl₃, CCl₄, 25°C65–75>95%
CondensationEthanol, reflux, 12h80–85>98%

Q. How is this compound characterized?

  • Analytical Workflow :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) identifies the imine proton (δ 8.2–8.5 ppm) and methoxy groups (δ 3.2–3.4 ppm). ¹³C NMR confirms the aromatic bromine substitution (C-Br coupling ~105 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 300.1) validates molecular weight.
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) assesses purity (>98%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Approach :

  • Catalyst Screening : Compare FeCl₃ vs. AlCl₃ in bromination; AlCl₃ may enhance electrophilic substitution at the 3-position .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) for condensation to stabilize intermediates.
  • Kinetic Studies : Use in-situ IR to monitor imine formation rates under varying temperatures .
    • Data Contradiction :
  • reports higher yields with NBS/FeCl₃, while suggests AlCl₃ improves regioselectivity. Resolution requires controlled experiments with isotopic labeling .

Q. What mechanistic insights exist for the bromination and condensation steps?

  • Bromination : Electrophilic aromatic substitution (EAS) dominates, with Br⁺ generated via NBS/FeCl₃. Para-bromination is sterically hindered, favoring meta-substitution .
  • Condensation : pH-dependent nucleophilic attack by the amine on the aldehyde carbonyl. Acidic conditions (pH 4–5) accelerate imine formation but risk hydrolysis .

Q. How do stability studies inform storage and handling protocols?

  • Findings :

  • Thermal Stability : Decomposition >150°C (TGA data). Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : Susceptible to moisture; lyophilization recommended for long-term storage .

Q. What biological screening strategies are applicable for this compound?

  • Methods :

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields?

  • Case Study : cites 65–75% bromination yield, while similar protocols in achieve >80%.
  • Resolution :

  • Impurity Profiling : Compare byproducts (e.g., di-brominated species) via LC-MS.
  • Replication : Standardize solvent purity (HPLC-grade vs. technical grade) and catalyst activation (e.g., drying AlCl₃ under vacuum) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Reactant of Route 2
Reactant of Route 2
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine

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